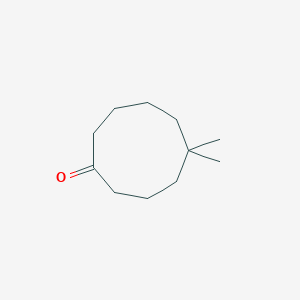
Tetraacetylphytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetylphytosphingosine is a sphingolipid metabolite produced by the acetylation of phytosphingosine. It is known for its significant role in various biological processes, particularly in skin care and cosmetic applications due to its moisturizing and protective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraacetylphytosphingosine is synthesized through the acetylation of phytosphingosine. The process involves the use of acetyltransferases such as Sli1p and Atf2p, which catalyze the acetylation reactions . The reaction conditions typically include maintaining an optimal temperature and pH, and using glycerol or olive oil as carbon sources during fermentation .
Industrial Production Methods: The industrial production of this compound primarily utilizes the yeast Wickerhamomyces ciferrii. This microorganism naturally secretes this compound and has been genetically engineered to enhance its production. Techniques such as haploid screening, mutagenesis breeding, and metabolic engineering are employed to increase yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraacetylphytosphingosine undergoes various chemical reactions, including acetylation, deacetylation, and phosphorylation.
Common Reagents and Conditions:
Acetylation: Catalyzed by acetyltransferases Sli1p and Atf2p.
Deacetylation: Involves the removal of acetyl groups, often using specific enzymes or chemical reagents.
Phosphorylation: Typically involves kinases that add phosphate groups to the molecule.
Major Products: The primary product of these reactions is phytosphingosine, which can further undergo modifications to form other sphingolipids .
Applications De Recherche Scientifique
Tetraacetylphytosphingosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sphingolipids.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in cosmetic formulations for its moisturizing and protective properties.
Mécanisme D'action
Tetraacetylphytosphingosine exerts its effects primarily through the inhibition of mitogen-activated protein kinase (MAPK) activation and intracellular calcium increase. This inhibition affects processes such as angiogenesis and apoptosis. The compound also induces apoptosis in certain cell types by regulating pro-apoptotic and anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Phytosphingosine: The non-acetylated form of tetraacetylphytosphingosine.
Sphingosine: Another sphingoid base with similar biological functions.
Dihydrosphingosine: A reduced form of sphingosine.
Uniqueness: this compound is unique due to its acetylated structure, which enhances its solubility and efficacy in stimulating the synthesis of glucosylceramide. This makes it particularly effective in cosmetic applications for skin hydration and protection .
Propriétés
Numéro CAS |
13018-48-9 |
|---|---|
Formule moléculaire |
C26H47NO7 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
[(2S,3S,4R)-2-acetamido-3,4-diacetyloxyoctadecyl] acetate |
InChI |
InChI=1S/C26H47NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25(33-22(4)30)26(34-23(5)31)24(27-20(2)28)19-32-21(3)29/h24-26H,6-19H2,1-5H3,(H,27,28)/t24-,25+,26-/m0/s1 |
Clé InChI |
SGTYQWGEVAMVKB-NXCFDTQHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


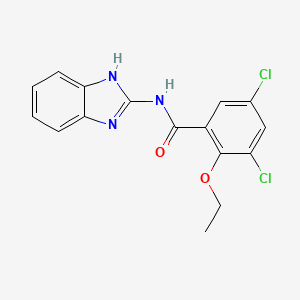
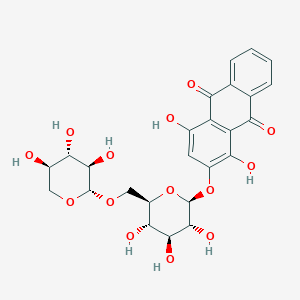
![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)
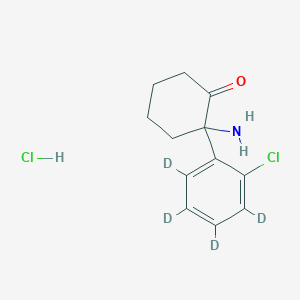
![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)
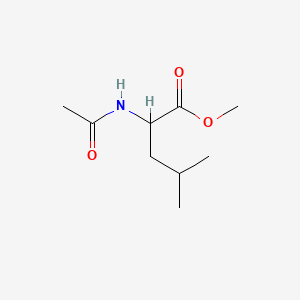

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)

